
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a butanoyl group, a tetrahydroquinoline ring, a fluoro-substituted benzamide, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Butanoyl Group: This step might involve acylation using butanoyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide: The benzamide moiety can be introduced through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
科学的研究の応用
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate its mechanism.
類似化合物との比較
Similar Compounds
- N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-chloro-N-phenylbenzamide
- N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-bromo-N-phenylbenzamide
Uniqueness
The presence of the fluoro group in N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide may confer unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro or bromo analogs.
特性
分子式 |
C27H27FN2O2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-4-fluoro-N-phenylbenzamide |
InChI |
InChI=1S/C27H27FN2O2/c1-3-9-26(31)29-19(2)18-25(23-12-7-8-13-24(23)29)30(22-10-5-4-6-11-22)27(32)20-14-16-21(28)17-15-20/h4-8,10-17,19,25H,3,9,18H2,1-2H3 |
InChIキー |
CVIRNRVIYGCZGX-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



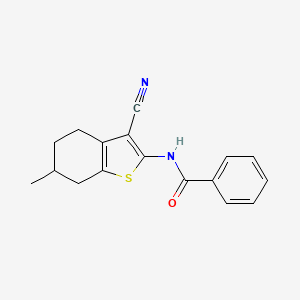
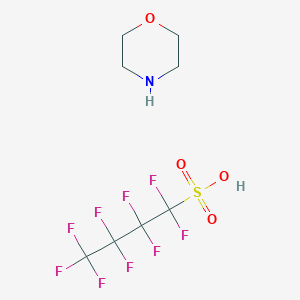

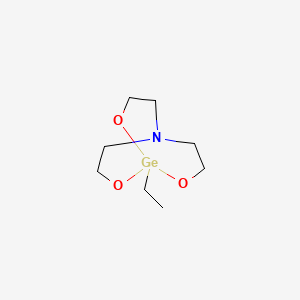
![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
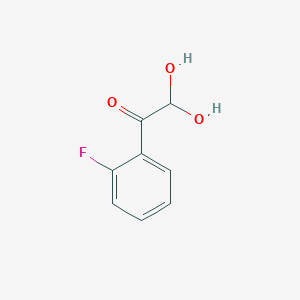
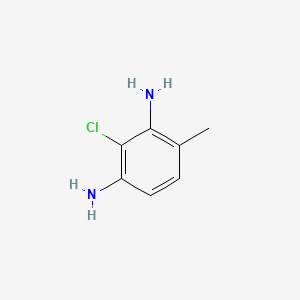


![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
